Indeno[2,1-b]pyran, 2-methyl-
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Overview
Description
Indeno[2,1-b]pyran, 2-methyl- is a heterocyclic compound that features a fused ring system consisting of an indene and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 2-methyl- typically involves the condensation of indanone derivatives with appropriate reagents to form the fused ring system. One common method includes the reaction of 2-methylindan-1-one with malononitrile and aromatic aldehydes under basic conditions to yield the desired product. The reaction is often carried out in ethanol at reflux temperature to ensure high yields .
Industrial Production Methods: Industrial production of Indeno[2,1-b]pyran, 2-methyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of catalysts and solvents that can be easily recycled is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Indeno[2,1-b]pyran, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Indeno[2,1-b]pyran, 2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 2-methyl- involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Indeno[1,2-b]quinoxaline: Known for its biological activities and applications in drug discovery.
Indeno[1,2-b]pyrrole: Utilized in the synthesis of bioactive molecules and materials.
Indeno[1,2-b]furans: Explored for their potential in organic electronics and materials science .
Uniqueness: Indeno[2,1-b]pyran, 2-methyl- stands out due to its unique fused ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
62224-85-5 |
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Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methylindeno[2,1-b]pyran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3 |
InChI Key |
FWXCNVCRONPPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
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